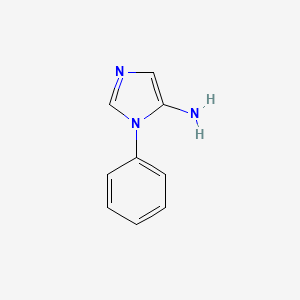![molecular formula C9H10ClN3O B11767877 (3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol is a complex organic compound with a unique structure that includes a diazepine ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazepine ring and the introduction of the chloro substituent. Common reagents used in the synthesis include chlorinating agents and catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen substitution reactions can introduce different substituents on the diazepine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other diazepine derivatives and pyridine-containing molecules. Examples include diazepam and pyridoxine.
Uniqueness
What sets (3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol apart is its unique combination of a diazepine ring fused with a pyridine ring, along with the presence of a chloro substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC 名称 |
(9R,10R)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-10-ol |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-6-9(12-8)11-5-3-13(6)4-7(5)14/h1-2,5,7,14H,3-4H2,(H,11,12)/t5-,7-/m1/s1 |
InChI 键 |
PHLVIOLNHCXCKY-IYSWYEEDSA-N |
手性 SMILES |
C1[C@@H]2[C@@H](CN1C3=C(N2)N=C(C=C3)Cl)O |
规范 SMILES |
C1C2C(CN1C3=C(N2)N=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)

![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
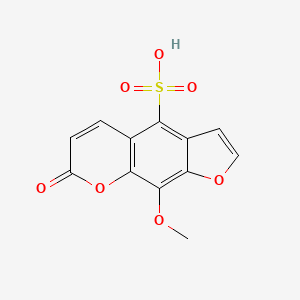
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
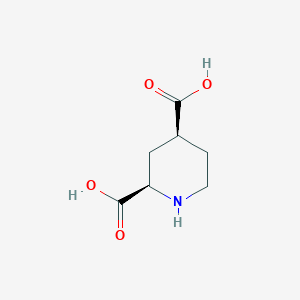
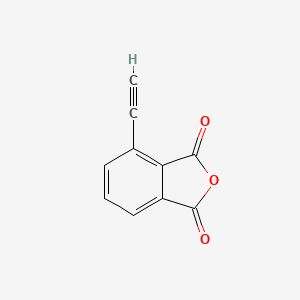

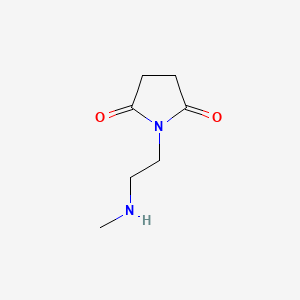
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
